molecular formula C18H16ClN3O2 B10956796 methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10956796
M. Wt: 341.8 g/mol
InChI Key: BVMCBJYLOUSVCB-UHFFFAOYSA-N
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Description

Methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a chlorophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorophenyl-substituted hydrazine with a cyclopropyl ketone can lead to the formation of the pyrazole ring. Subsequent reactions with pyridine derivatives and methylation steps yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate
  • Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
  • Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate

Comparison: Compared to these similar compounds, methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the cyclopropyl group and the pyrazolo[3,4-b]pyridine core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C18H16ClN3O2/c1-22-17-15(16(21-22)11-3-4-11)13(18(23)24-2)9-14(20-17)10-5-7-12(19)8-6-10/h5-9,11H,3-4H2,1-2H3

InChI Key

BVMCBJYLOUSVCB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC)C(=N1)C4CC4

Origin of Product

United States

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